molecular formula C24H24N4S B12150562 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea

Cat. No.: B12150562
M. Wt: 400.5 g/mol
InChI Key: FYGSHZJFMJILMD-UHFFFAOYSA-N
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Description

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea is a synthetic organic compound characterized by the presence of a fluorenyl group attached to a piperazine ring, which is further linked to a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea typically involves the following steps:

    Formation of the Fluorenyl-Piperazine Intermediate:

    Thiourea Formation:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or THF.

    Substitution: Alkyl halides, acyl chlorides, in solvents like DCM or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea is its role as an inhibitor of falcipain 2, a cysteine protease from Plasmodium falciparum, which is essential for malaria pathogenesis. Studies indicate that this compound exhibits moderate antiplasmodial activity with low cytotoxicity against human cells, positioning it as a promising candidate for developing new antimalarial agents .

Selectivity and Mechanism of Action

The compound has demonstrated selective inhibition of falcipain 2 without significantly affecting human cysteine proteases such as cathepsin K. This selectivity is crucial for minimizing side effects in potential therapeutic applications. Molecular docking studies have provided insights into the binding modes and affinities of this compound toward its biological targets, enhancing our understanding of its mechanism of action.

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to interact effectively with various biological targets. Below is a comparative analysis with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-(9H-Fluoren-9-yl)piperazineContains a piperazine ring and fluorenyl groupPotentially active against various targets
PhenylthioureaSimple thiourea structure without piperazineKnown for antifungal activity
Thiosemicarbazone derivativesIncorporates thiosemicarbazone moietyExhibits anticancer properties

Uniqueness : The combination of the fluorenyl group with the piperazine and thiourea functionalities enhances the stability and biological activity of this compound compared to simpler analogs like phenylthiourea or thiosemicarbazones. This structural complexity may lead to improved interactions with specific biological targets, particularly in antimalarial applications.

Mechanism of Action

The mechanism by which 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: Proteins, enzymes, and receptors that interact with the fluorenyl or phenylthiourea moieties.

    Pathways Involved: The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, leading to changes in biological activity.

Comparison with Similar Compounds

    1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylurea: Similar structure but with a urea group instead of thiourea.

    4-(9H-fluoren-9-yl)piperazine: Lacks the phenylthiourea moiety.

    N-phenylthiourea: Lacks the fluorenyl-piperazine moiety.

Uniqueness: 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea is unique due to the combination of the fluorenyl, piperazine, and phenylthiourea groups, which confer specific chemical and biological properties not found in the individual components or similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes related to parasitic infections. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C22H24N2S
  • Molecular Weight : 364.50 g/mol
  • IUPAC Name : this compound

Inhibition of Falcipain 2

Recent studies have identified derivatives of the compound as inhibitors of Falcipain 2 (FP-2) , a cysteine protease critical for the survival of Plasmodium falciparum, the parasite responsible for malaria. The following table summarizes the inhibitory effects of selected derivatives:

Compound IDIC50 (μM)CC50 (μM)Selectivity Index
HTS079402.9113345.7
HTS0826234.035010.3

Key Findings :

  • HTS07940 showed an IC50 value of 2.91 μM , indicating potent inhibition against multidrug-resistant strains of P. falciparum.
  • The selectivity index suggests that these compounds exhibit significantly lower cytotoxicity towards human cells compared to their activity against FP-2, making them promising candidates for further development as antimalarial agents .

The mechanism by which these compounds inhibit FP-2 involves binding to the active site of the enzyme, preventing it from cleaving hemoglobin, which is essential for the parasite's nutrient acquisition. Molecular dynamics simulations have provided insights into the binding interactions, confirming that these compounds do not significantly inhibit human cathepsin K, thus highlighting their selectivity .

Study on Antimalarial Activity

In a study conducted by Hernández-González et al., two derivatives based on the piperazine scaffold were tested for their antiplasmodial activity. The results indicated that both compounds effectively inhibited the growth of P. falciparum in vitro while demonstrating low cytotoxicity against HeLa cells.

Experimental Setup:

  • Cell Lines Used : P. falciparum cultures and HeLa cells.
  • Assay Types : Enzymatic inhibition assays and cell viability assays.
  • Positive Controls : E64 and chloroquine were used as benchmarks for comparison.

Results Summary

The study concluded that certain modifications to the piperazine structure could enhance biological activity while maintaining selectivity against human enzymes .

Properties

Molecular Formula

C24H24N4S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea

InChI

InChI=1S/C24H24N4S/c29-24(25-18-8-2-1-3-9-18)26-28-16-14-27(15-17-28)23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H2,25,26,29)

InChI Key

FYGSHZJFMJILMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC(=S)NC5=CC=CC=C5

Origin of Product

United States

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